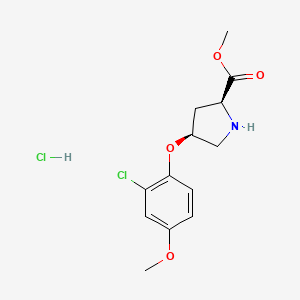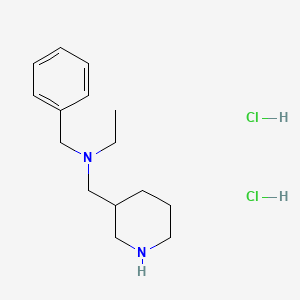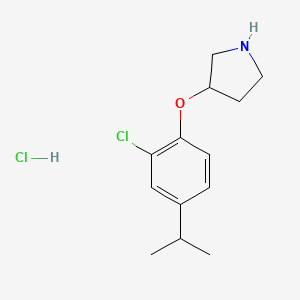
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
説明
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine: is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two allyl groups and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Cu-catalyzed [3+2] Cycloaddition: This involves reacting trifluoromethyl-substituted aryl azides with alkynes in the presence of a copper catalyst.
Base-Promoted Nucleophilic Displacement: This method involves the displacement of halo groups by 1,2,3-triazoles in the presence of a base.
Nitration Sequence: Following the cycloaddition, a nitration sequence can be employed to introduce the desired substituents.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be used to convert certain functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds, nitro compounds, and others.
科学的研究の応用
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent. Industry: The compound's unique properties make it valuable in materials science and as a precursor for various industrial chemicals.
作用機序
The exact mechanism by which N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine exerts its effects depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological or chemical changes.
類似化合物との比較
N-1,N-1-Dibutyl-2-(trifluoromethyl)-1,4-benzenediamine
N-1,N-1-Dipropyl-2-(trifluoromethyl)-1,4-benzenediamine
N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
Uniqueness:
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine: stands out due to its allyl groups, which provide unique chemical reactivity compared to the butyl, propyl, or methyl analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines
特性
IUPAC Name |
1-N,1-N-bis(prop-2-enyl)-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h3-6,9H,1-2,7-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFBFOJCPSBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)





![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)

![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride](/img/structure/B1424614.png)
